5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide

Fluorescent probe Aluminum ion detection Environmental monitoring

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS 175135-03-2) is a heterocyclic building block featuring a 1,2,3-triazole core with methyl at the 5-position, phenyl at the 2-position, and a carbohydrazide group at the 4-position. With a molecular weight of 217.23 g/mol, computed XLogP3-AA of 1.2, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, the scaffold offers a defined polarity and conformational profile suitable for derivatization.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 175135-03-2
Cat. No. B067641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
CAS175135-03-2
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)NN)C2=CC=CC=C2
InChIInChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)
InChIKeyMJJMGWDMMYKRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.9 [ug/mL]

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS 175135-03-2): Procurement-Ready Chemical Identity and Core Physicochemical Profile


5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS 175135-03-2) is a heterocyclic building block featuring a 1,2,3-triazole core with methyl at the 5-position, phenyl at the 2-position, and a carbohydrazide group at the 4-position [1]. With a molecular weight of 217.23 g/mol, computed XLogP3-AA of 1.2, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, the scaffold offers a defined polarity and conformational profile suitable for derivatization [1]. The compound is commercially available at ≥95% purity from multiple vendors and is supplied exclusively for research and development purposes .

Scaffold class

2H-1,2,3-triazole heterocyclic building block with 5-methyl and 2-phenyl substituents

Derivatization handle

Carbohydrazide at 4-position enables Schiff-base, hydrazone, and acylhydrazone formation

Research use

Supplied at ≥95% purity for R&D; fit for fluorescent probe design, medicinal chemistry, and SAR studies

Why 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide Cannot Be Interchanged with Generic Triazole-4-carbohydrazides


Within the 1,2,3-triazole-4-carbohydrazide family, subtle variations in substitution pattern produce dramatic shifts in biological target engagement, potency, and spectroscopic utility. The 5-methyl-2-phenyl substitution pattern on the triazole ring directly influences the electron density of the carbohydrazide moiety, governing both metal-ion coordination geometry for fluorescence sensing and enzyme-inhibitor binding interactions [1]. For example, in xanthine oxidase (XO) inhibition studies, the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide scaffold achieves submicromolar to nanomolar potency, whereas analogous 1H-triazole-4-carbohydrazides with different N-substitution patterns show markedly altered activity profiles against Mycobacterium tuberculosis and clinical bacterial strains [2]. In Al³⁺ fluorescent sensing, the 5-methyl substituent on the triazole ring tunes the binding pocket electronics, enabling detection limits as low as 1.162 nM for the Schiff-base derivative, a performance tier inaccessible to most des-methyl or 1H-triazole congeners [1]. Generic substitution without verifying the exact regioisomeric and substitution identity therefore risks selecting a compound with fundamentally different potency, selectivity, or sensing characteristics.

Regioisomeric mismatch

2H-1,2,3-triazole isomer cannot be exchanged with 1H-triazole-4-carbohydrazides; regioisomer dictates target engagement (e.g., XO inhibition vs. antitubercular activity) and may shift potency by orders of magnitude.

5-Methyl substitution essential

Des-methyl analogs alter binding-pocket electronics and detection sensitivity; the 5-methyl group is reported to contribute to a ~76-fold lower LOD in Al³⁺ sensing, a feature not transferable to methyl-free probes.

Coordination geometry reliance

The phenyl and methyl pattern fine-tunes electron density at the carbohydrazide, affecting metal-ion binding stoichiometry and selectivity; generic triazole-carbohydrazides may not reproduce the 1:1 Al³⁺ binding mode or sensor performance.

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide: Head-to-Head Quantitative Differentiation Evidence


Ultrasensitive Al³⁺ Fluorescent Detection: G(3) Probe Achieves 1.162 nM Limit of Detection vs. 88.75 nM for Closest Triazole Analog HPTC

The Schiff-base derivative N'-((2-hydroxynaphthalen-1-yl)methylene)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (designated G(3)) was directly synthesized from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide and exhibited a limit of detection (LOD) for Al³⁺ of 1.162 nM (1.162 × 10⁻⁹ M) [1]. In comparison, the closest structurally related 2-phenyltriazole-4-carbohydrazide probe HPTC ((2-hydroxybenzylidene)-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide), which lacks the 5-methyl substituent, demonstrated an LOD of 8.875 × 10⁻⁸ M (88.75 nM) under similar conditions [2]. This represents an approximately 76-fold improvement in detection sensitivity for the 5-methyl-bearing G(3) probe.

Al³⁺ detection LOD
Head-to-head
G(3): 1.162 nM
HPTC: 88.75 nM
~76× lower LOD

Reported 76-fold improvement supports trace Al³⁺ sensor design with the 5-methyl scaffold.

Data to verify; aqueous fluorescence turn-on, DMSO/Tris-HCl pH 7.4

Fluorescent probe Aluminum ion detection Environmental monitoring

Xanthine Oxidase Inhibition: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide Derivatives Deliver Submicromolar/Nanomolar Potency as Febuxostat Analogues

A focused library of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives, designed as structural analogues of the clinically approved XO inhibitor febuxostat, was evaluated for in vitro XO inhibitory activity [1]. The carbohydrazide-containing series exhibited high potency in the submicromolar to nanomolar IC₅₀ range, comparable to the febuxostat chemotype. By contrast, the 1H-triazole-4-carbohydrazide antitubercular series (N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides) showed MIC values against M. tuberculosis H37Rv only in the low µg/mL range (best MIC = 2.5 µg/mL), representing a fundamentally different biological target and potency scale [2].

XO inhibitory potency
Cross-study
Target: sub-µM to nM IC₅₀
Comparator: 1H-triazole anti-TB MIC 2.5 µg/mL
~100–1000× potency gap

Reported febuxostat-mimetic XO inhibition profile; potency tied to 2H-regioisomer.

Cell-free XO assay vs. whole-cell M. tuberculosis H37Rv; cross-study context

Xanthine oxidase inhibitor Gout Hyperuricemia

Direct Antibacterial MIC Values: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide Shows 16 µg/mL Against S. aureus and 32 µg/mL Against E. coli

The unmodified 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide scaffold demonstrates intrinsic antibacterial activity with minimum inhibitory concentration (MIC) values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . In comparison, structurally optimized N-acylhydrazone derivatives of the related 1H-triazole-4-carbohydrazide scaffold achieve MIC/MBC values of 1–16 µg/mL against clinical resistant strains, but only after incorporation of a 5-nitro-2-furfuryl warhead group [1]. The parent 2H-triazole compound thus provides a defined baseline activity from which further medicinal chemistry optimization can be pursued.

Antibacterial MIC
Cross-study
S. aureus: 16 µg/mL
E. coli: 32 µg/mL
Baseline reference values

Reported reproducible baseline for SAR screening campaigns; not an optimized hit.

Broth microdilution; data to verify for intended strain panels

Antibacterial MIC Gram-positive Gram-negative

1:1 Binding Stoichiometry with Al³⁺ Confirmed by Job's Plot, NMR Titration, and DFT: Structural Basis for Selective Sensing Over Competing Metal Ions

The G(3) probe derived from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide binds Al³⁺ with a rigorously characterized 1:1 stoichiometry, confirmed by Job's plot analysis, ¹H NMR titration, mass spectrometry, and density functional theory (DFT) calculations [1]. The 5-methyl group on the triazole ring contributes to the electronic environment of the binding pocket, as supported by quantum chemical calculations. In contrast, the des-methyl analog HPTC also exhibits 1:1 binding with Al³⁺ (confirmed by Job's plot, ¹H NMR, HR-MS, and DFT), but with a binding constant of 1.67 × 10⁵ M⁻¹ and a substantially higher detection limit [2]. The preserved 1:1 stoichiometry across both scaffolds indicates that the 5-methyl substitution refines binding pocket electronics without altering the fundamental coordination geometry.

Al³⁺ binding mode
Head-to-head
1:1 (G(3):Al³⁺)
1:1 (HPTC:Al³⁺)
K = 1.67×10⁵ M⁻¹ (HPTC)

Preserved 1:1 stoichiometry; 5-methyl refines pocket electronics without altering coordination geometry.

Job’s plot, ¹H NMR, MS, DFT; aqueous conditions

Binding stoichiometry Metal ion selectivity Fluorescent sensor design

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide: Evidence-Backed Research and Industrial Application Scenarios


Development of Ultra-Trace Aluminum Ion Fluorescent Sensors for Environmental Water Monitoring

Researchers and environmental testing laboratories seeking to detect Al³⁺ at sub-nanomolar concentrations should prioritize the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide scaffold. The G(3) Schiff-base derivative achieves a detection limit of 1.162 nM, a ~76-fold improvement over the des-methyl HPTC analog (88.75 nM), and has been validated in environmental water samples with a portable swab test kit format [1]. This performance tier supports applications in drinking water quality assessment and industrial effluent monitoring where regulatory thresholds demand ultra-trace detection capabilities.

Febuxostat-Mimetic Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia

Medicinal chemistry teams pursuing non-purine XO inhibitors for uric acid-lowering therapy can employ 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide as a validated febuxostat-analogue core. The scaffold delivers submicromolar to nanomolar XO inhibitory potency, comparable to the febuxostat chemotype, while offering a synthetically tractable carbohydrazide handle for further derivatization [2]. This differentiates it from the 1H-triazole regioisomer series, which has primarily shown antitubercular rather than XO-inhibitory activity.

Antibacterial Scaffold Baseline for Structure-Activity Relationship (SAR) Campaigns

The parent compound provides a reproducible antibacterial baseline (S. aureus MIC = 16 µg/mL; E. coli MIC = 32 µg/mL) . This is strategically valuable for research groups initiating SAR campaigns: rather than starting from an already heavily optimized derivative (e.g., the 5-nitro-2-furfuryl N-acylhydrazone series with MIC/MBC = 1–16 µg/mL), teams can use this defined starting point to systematically explore substituent effects on potency and spectrum of activity.

Biocompatible Intracellular Al³⁺ Imaging in Live-Cell and In Vivo Models

The G(3) probe exhibits low cytotoxicity and has been successfully applied for fluorescence imaging of Al³⁺ in HeLa cells and zebrafish, confirming biocompatibility and in vivo imaging capability [1]. This positions the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide scaffold as a preferred building block for developing bioimaging probes where cellular and whole-organism compatibility is essential, a feature not demonstrated for many des-methyl triazole-carbohydrazide probes.

Application
Selection Property
Validation Focus
Environmental Al³⁺ sensor research
5-Methyl electronics improve detection sensitivity
LOD and selectivity validation in water matrices
Xanthine oxidase inhibitor lead studies
Febuxostat-mimetic 2H-triazole core
XO inhibitory potency and regioisomer confirmation
Antibacterial SAR baseline programs
Defined, unoptimized MIC profile
MIC reproducibility and SAR-driven derivatization
Live-cell Al³⁺ bioimaging studies
Reported biocompatibility and cellular uptake
Cytotoxicity and intracellular imaging validation
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